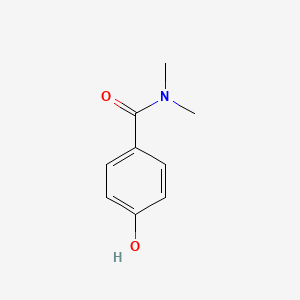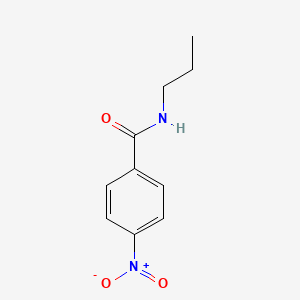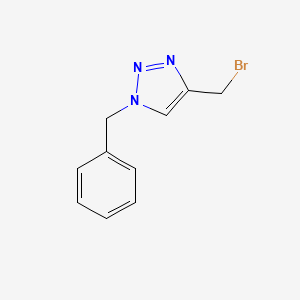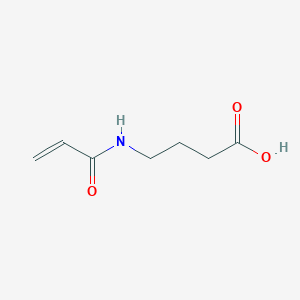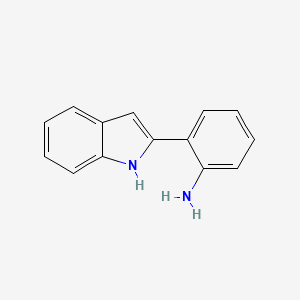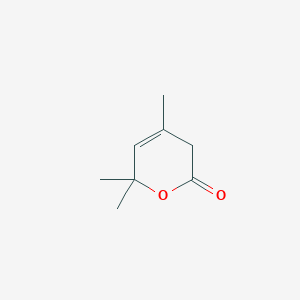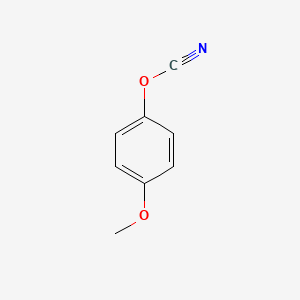
4-Methoxyphenyl cyanate
Overview
Description
Mechanism of Action
Target of Action
4-Methoxyphenyl cyanate, also known as 4-Methoxyphenyl isocyanate, is a chemical compound used in various chemical reactions It’s known that isocyanates in general react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of this compound is primarily through its reactivity as an isocyanate. Isocyanates are highly reactive and can undergo various chemical reactions, including polymerization and addition reactions . They can react with compounds containing active hydrogen atoms to form urethane or urea linkages .
Biochemical Pathways
For instance, cyanate is converted to ammonia and carbon dioxide by the enzyme cyanase, a reaction that is important in cyanate detoxification .
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed in the body, and they can be metabolized and excreted in various forms .
Result of Action
Isocyanates, in general, are known to react with biological molecules, potentially leading to various cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of compounds with active hydrogen atoms can influence its reactivity . Additionally, factors such as pH and temperature can also affect the stability and reactivity of isocyanates .
Biochemical Analysis
Biochemical Properties
4-Methoxyphenyl cyanate plays a significant role in biochemical reactions, particularly in the context of cyanation reactions. It interacts with enzymes such as cyanases, which convert cyanate to carbon dioxide and ammonia in a bicarbonate-dependent reaction . This interaction is crucial for detoxifying cyanate in biological systems. Additionally, this compound can interact with proteins and other biomolecules, potentially modifying their structure and function through carbamylation, a process where cyanate reacts with amino groups in proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modifying proteins through carbamylation, which can alter protein activity and stability . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, cyanate has been shown to increase the oxygen affinity of hemoglobin, which can impact cellular respiration and energy production . Additionally, this compound may influence mitochondrial function and bioenergetics, contributing to cellular stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to amino groups in proteins, leading to carbamylation, which can inhibit or activate enzyme activity . This modification can also affect gene expression by altering the function of transcription factors and other regulatory proteins. Furthermore, this compound can interact with nucleic acids, potentially influencing DNA and RNA stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that cyanate can be rapidly metabolized and detoxified in biological systems, but prolonged exposure can lead to the accumulation of carbamylated proteins, which may have long-term effects on cellular function . Additionally, the stability of this compound in various experimental conditions can affect its efficacy and toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of cyanate have been shown to increase the oxygen affinity of hemoglobin, which can impact oxygen transport and tissue oxygenation . Additionally, prolonged exposure to high doses of this compound can lead to toxic effects, including oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to cyanate detoxification. Enzymes such as cyanases play a crucial role in converting cyanate to carbon dioxide and ammonia, which are then further metabolized in the body . This compound can also affect metabolic flux and metabolite levels by modifying key enzymes and regulatory proteins involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, and its distribution within tissues can be affected by its binding to proteins and other biomolecules . Additionally, the localization and accumulation of this compound in specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its effects on cellular function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and bioenergetics . Additionally, its localization to the nucleus can affect gene expression and DNA stability .
Preparation Methods
4-Methoxyphenyl cyanate can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution of a halogenated benzene derivative with a cyanide source. For example, 4-methoxybenzyl chloride can be reacted with sodium cyanide in the presence of a suitable solvent to yield this compound. Another method involves the direct cyanation of 4-methoxybenzene using a cyanating agent such as copper(I) cyanide under appropriate reaction conditions .
Chemical Reactions Analysis
4-Methoxyphenyl cyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxybenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 4-methoxybenzylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the cyanate group is replaced by other nucleophiles.
Scientific Research Applications
4-Methoxyphenyl cyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.
Comparison with Similar Compounds
4-Methoxyphenyl cyanate can be compared with other cyanate esters and nitrile compounds:
4-Methoxybenzonitrile: Similar in structure but lacks the cyanate functional group.
4-Methoxyphenyl isocyanate: Contains an isocyanate group instead of a cyanate group, leading to different reactivity and applications.
4-Methoxyphenyl carbamate: Features a carbamate group, which influences its chemical behavior and uses.
Properties
IUPAC Name |
(4-methoxyphenyl) cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXSQXFVJCZAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357022 | |
| Record name | 4-Methoxyphenol cyanate ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2983-74-6 | |
| Record name | 4-Methoxyphenol cyanate ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


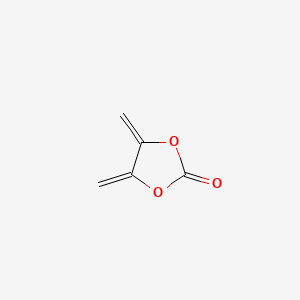
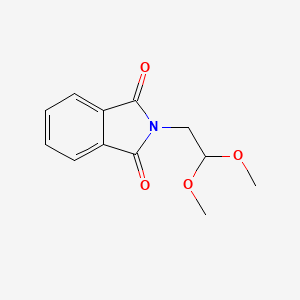
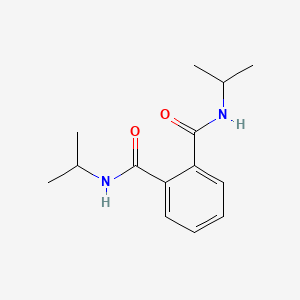
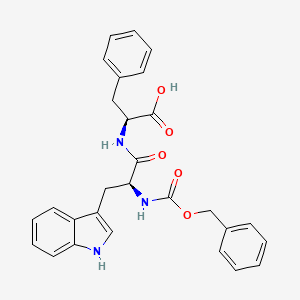
![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)
![N-[(Benzyloxy)carbonyl]tyrosylvaline](/img/structure/B1595291.png)
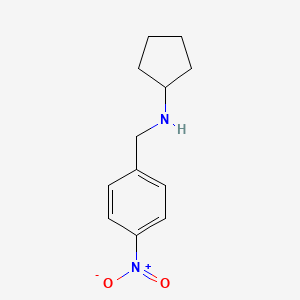
![3-[(Thien-2-yl)methylene]-2-indolinone](/img/structure/B1595296.png)
